molecular formula C6H13NO3 B1671766 Etoxybamide CAS No. 66857-17-8

Etoxybamide

Cat. No. B1671766
CAS RN: 66857-17-8
M. Wt: 147.17 g/mol
InChI Key: MFHPPMMWHSHDSI-UHFFFAOYSA-N
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Patent
US04143159

Procedure details

A solution of 24.4 gm (0.4 mole) of ethanolamine in 30 ml of methanol were slowly added dropwise with stirring to a solution of 34.4 gm (0.4 mole) of γ - butyrolactone in 50 ml of methanol. The temperature rose to 50° C. The mixture was subsequently heated for 3 hours at boiling and the methanol was distilled off under reduced pressure. A quantitative yield of N-(2-hydroxyethyl)-γ-hydroxybutyramide was obtained in the form of a colorless viscous liquid. The compound became crystalline after standing for a long period of time and melts at 54° to 56° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
γ
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]1(=[O:10])[O:9][CH2:8][CH2:7][CH2:6]1>CO>[OH:2][CH2:1][CH2:3][NH:4][C:8](=[O:9])[CH2:7][CH2:6][CH2:5][OH:10]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
γ
Quantity
34.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCNC(CCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.